Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate
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Overview
Description
Propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the condensation of 3-chloroquinoxaline with cyanoacetic acid and propanol under specific reaction conditions. The process may include the use of catalysts and controlled temperature settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency, reduce waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloroquinoxaline: A precursor in the synthesis of propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate.
2-cyanoacetic acid: Another precursor used in the synthesis.
Other quinoxaline derivatives:
Uniqueness
Propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12ClN3O2 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C14H12ClN3O2/c1-2-7-20-14(19)9(8-16)12-13(15)18-11-6-4-3-5-10(11)17-12/h3-6,9H,2,7H2,1H3 |
InChI Key |
GIEKXWDOKOJNLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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